Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-
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Overview
Description
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- is a complex organic compound characterized by the presence of a phenol group, a trifluoromethoxy group, and a pyridinyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pyridinyl group may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethoxy group but lacks the pyridinyl moiety.
Phenol, 4-(trifluoromethoxy)-: Similar structure but without the amino and pyridinyl groups.
Uniqueness
Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]- is unique due to the combination of its trifluoromethoxy, amino, and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
821784-77-4 |
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Molecular Formula |
C19H15F3N2O2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[5-[[3-(trifluoromethoxy)phenyl]methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)26-18-3-1-2-13(8-18)10-24-16-9-15(11-23-12-16)14-4-6-17(25)7-5-14/h1-9,11-12,24-25H,10H2 |
InChI Key |
PLWWBNHOUOPASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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